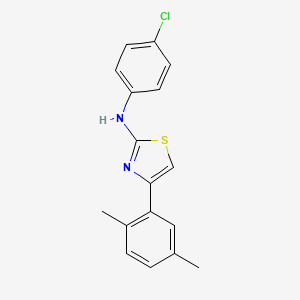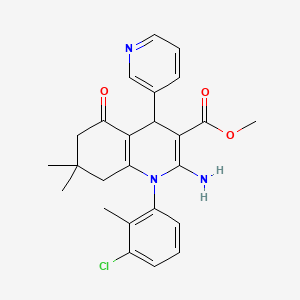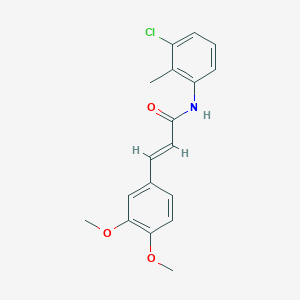![molecular formula C15H14F3N7 B11531187 N,N-dimethyl-4-[(E)-{2-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazinylidene}methyl]aniline](/img/structure/B11531187.png)
N,N-dimethyl-4-[(E)-{2-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazinylidene}methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-DIMETHYL-4-[(E)-{2-[3-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZIN-1-YLIDENE}METHYL]ANILINE is a complex organic compound that features a unique structure combining a trifluoromethyl group, a triazolo-pyridazine moiety, and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIMETHYL-4-[(E)-{2-[3-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZIN-1-YLIDENE}METHYL]ANILINE typically involves multiple steps, starting with the preparation of the triazolo-pyridazine core. This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate pyridazine precursors. . The final step involves the condensation of the triazolo-pyridazine intermediate with N,N-dimethylaniline under specific reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N,N-DIMETHYL-4-[(E)-{2-[3-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZIN-1-YLIDENE}METHYL]ANILINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The trifluoromethyl group and other substituents can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N,N-DIMETHYL-4-[(E)-{2-[3-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZIN-1-YLIDENE}METHYL]ANILINE has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine: Its potential as a therapeutic agent is being explored, particularly in the context of cancer treatment and other diseases.
Industry: The compound’s properties make it useful in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N,N-DIMETHYL-4-[(E)-{2-[3-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZIN-1-YLIDENE}METHYL]ANILINE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and triazolo-pyridazine moiety play crucial roles in binding to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-[(E)-{2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]hydrazin-1-ylidene}methyl]aniline
- N,N-Dimethyl-4-[(E)-{2-[3-(trifluoromethyl)-1,2,4-triazol-5-yl]hydrazin-1-ylidene}methyl]aniline
Uniqueness
N,N-DIMETHYL-4-[(E)-{2-[3-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZIN-1-YLIDENE}METHYL]ANILINE stands out due to its unique combination of a trifluoromethyl group and a triazolo-pyridazine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H14F3N7 |
|---|---|
Molecular Weight |
349.31 g/mol |
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
InChI |
InChI=1S/C15H14F3N7/c1-24(2)11-5-3-10(4-6-11)9-19-20-12-7-8-13-21-22-14(15(16,17)18)25(13)23-12/h3-9H,1-2H3,(H,20,23)/b19-9+ |
InChI Key |
FTQQUTWCNYZNLU-DJKKODMXSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC2=NN3C(=NN=C3C(F)(F)F)C=C2 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC2=NN3C(=NN=C3C(F)(F)F)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Methoxy-5-nitro-benzylidene)-amino]-2-methyl-3H-quinazolin-4-one](/img/structure/B11531105.png)
![4-({[Hydroxy(2-phenylethyl)phosphoryl]methyl}amino)butanoic acid](/img/structure/B11531112.png)
![{2-[(4-Butoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B11531120.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B11531131.png)
![N-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B11531139.png)
![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11531152.png)

![2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11531173.png)


![ethyl (4Z)-4-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-methyl-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11531185.png)
![Nalpha-[(benzyloxy)carbonyl]-N-(4-iodo-2-methylphenyl)tryptophanamide](/img/structure/B11531193.png)
![4,4'-[(1E)-1-(5-nitrofuran-2-yl)prop-1-ene-3,3-diyl]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B11531201.png)

